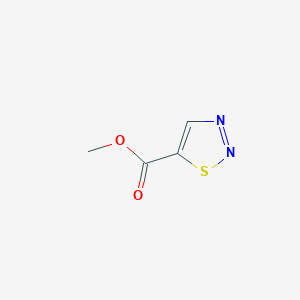
Methyl 1,2,3-thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,2,3-thiadiazole-5-carboxylate: is a heterocyclic compound that contains a thiadiazole ring. The thiadiazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a valuable scaffold in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 1,2,3-thiadiazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with methyl chloroformate under basic conditions . Another method includes the reaction of methyl hydrazinecarboxylate with thiocyanogen . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs . The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Wissenschaftliche Forschungsanwendungen
Methyl 1,2,3-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,2,3-thiadiazole-5-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another derivative with a methyl group at the 4-position.
Uniqueness: Methyl 1,2,3-thiadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C4H4N2O2S |
|---|---|
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
methyl thiadiazole-5-carboxylate |
InChI |
InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-6-9-3/h2H,1H3 |
InChI-Schlüssel |
VMFMGKCORIVBTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=NS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















